REACTION_CXSMILES
|
C(C1C=C([NH:17][C:18](=[O:40])[C:19]([C:21]2[C:30]3[C:25](=[CH:26][CH:27]=[CH:28][CH:29]=3)[C:24]([O:31][CH2:32][CH2:33][N:34]3[CH2:39][CH2:38][O:37][CH2:36][CH2:35]3)=[CH:23][CH:22]=2)=[O:20])N(C2C=CC(C)=CC=2)N=1)(C)(C)C.COC(=O)C(C1C2C(=CC=CC=2)C(OCCN2CCOCC2)=CC=1)=O.N[C:67]1[C:68]([O:82][CH3:83])=[C:69]([NH:77][S:78]([CH3:81])(=[O:80])=[O:79])[CH:70]=[C:71]([C:73]([CH3:76])([CH3:75])[CH3:74])[CH:72]=1>>[C:73]([C:71]1[CH:70]=[C:69]([NH:77][S:78]([CH3:81])(=[O:80])=[O:79])[C:68]([O:82][CH3:83])=[C:67]([NH:17][C:18](=[O:40])[C:19]([C:21]2[C:30]3[C:29](=[CH:28][CH:27]=[CH:26][CH:25]=3)[C:24]([O:31][CH2:32][CH2:33][N:34]3[CH2:39][CH2:38][O:37][CH2:36][CH2:35]3)=[CH:23][CH:22]=2)=[O:20])[CH:72]=1)([CH3:76])([CH3:74])[CH3:75]
|
Name
|
compound 13
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
C(C)(C)(C)C=1C=C(N(N1)C1=CC=C(C=C1)C)NC(C(=O)C1=CC=C(C2=CC=CC=C12)OCCN1CCOCC1)=O
|
Name
|
compound 12
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
COC(C(=O)C1=CC=C(C2=CC=CC=C12)OCCN1CCOCC1)=O
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
NC=1C(=C(C=C(C1)C(C)(C)C)NS(=O)(=O)C)OC
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Name
|
|
Type
|
product
|
Smiles
|
C(C)(C)(C)C=1C=C(C(=C(C1)NC(C(=O)C1=CC=C(C2=CC=CC=C12)OCCN1CCOCC1)=O)OC)NS(=O)(=O)C
|
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |